2-Hydroxy-5-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]benzoicacid
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Overview
Description
The compound with the molecular formula C15H15N3O4 L-Tyrosine 4-Nitroanilide . It is a biochemical compound that appears as white to pale yellow crystals . This compound is used primarily in biochemical research, particularly in the study of enzyme activities.
Preparation Methods
L-Tyrosine 4-Nitroanilide: is typically synthesized through the reaction of L-Tyrosine with 4-Nitroaniline . The reaction involves the formation of an amide bond between the carboxyl group of L-Tyrosine and the amino group of 4-Nitroaniline . The reaction conditions often require the use of coupling agents such as N,N’-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Chemical Reactions Analysis
L-Tyrosine 4-Nitroanilide: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as in the presence of a like .
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield and .
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
L-Tyrosine 4-Nitroanilide: has several applications in scientific research:
Biochemistry: It is used as a substrate to study the activity of enzymes such as .
Pharmacology: It is used in the development of enzyme inhibitors and in the study of enzyme kinetics.
Medical Research: It is used in assays to study metabolic pathways involving L-Tyrosine and its derivatives.
Mechanism of Action
The mechanism of action of L-Tyrosine 4-Nitroanilide primarily involves its role as a substrate for enzymes like tyrosinase . When tyrosinase acts on L-Tyrosine 4-Nitroanilide , it catalyzes the hydrolysis of the amide bond, releasing 4-Nitroaniline . This reaction is used to measure the activity of tyrosinase and other related enzymes .
Comparison with Similar Compounds
L-Tyrosine 4-Nitroanilide: can be compared with other similar compounds such as:
L-Tyrosine: The parent compound, which lacks the nitro group and is a standard amino acid involved in protein synthesis.
4-Nitroaniline: A compound that contains the nitro group but lacks the amino acid structure of .
L-Tyrosine 4-Nitrophenyl Ester: Another derivative of L-Tyrosine used in similar biochemical assays but with different reactivity due to the ester linkage.
These comparisons highlight the unique combination of the amino acid structure and the nitro group in L-Tyrosine 4-Nitroanilide , making it a valuable tool in biochemical research.
Properties
Molecular Formula |
C15H15N3O4 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
2-hydroxy-5-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C15H15N3O4/c19-12-6-5-8(7-10(12)14(21)22)16-15-17-11-4-2-1-3-9(11)13(20)18-15/h5-7,19H,1-4H2,(H,21,22)(H2,16,17,18,20) |
InChI Key |
WEEVUQWAYDQSOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NC3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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